6-Phenyl-2-hexyne
Description
Overview of Alkyne Functional Groups in Contemporary Chemical Synthesis
Alkynes are unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon triple bond (C≡C). wikipedia.orgbyjus.com This functional group, with its sp-hybridized carbon atoms and linear geometry, is a cornerstone of modern organic synthesis. wikipedia.org The general chemical formula for acyclic alkynes with one triple bond is Cn H2n-2. byjus.comlibretexts.org
The reactivity of alkynes is dominated by addition reactions, where the two weak pi (π) bonds of the triple bond are broken to form new single bonds. masterorganicchemistry.com Common transformations include:
Hydrogenation: Alkynes can be fully reduced to alkanes or partially reduced to alkenes. The stereochemical outcome (cis or trans alkene) can be controlled by the choice of catalyst, such as Lindlar's catalyst for syn-addition (cis) or sodium in liquid ammonia (B1221849) for anti-addition (trans). masterorganicchemistry.com
Halogenation: The addition of halogens like chlorine or bromine across the triple bond can occur once to form a dihaloalkene or twice to yield a tetrahaloalkane. youtube.com
Hydration: In the presence of a strong acid (like sulfuric acid) and a mercury salt catalyst, water adds across the triple bond. libretexts.org This initially produces an unstable enol, which rapidly tautomerizes to a more stable ketone. libretexts.orgmasterorganicchemistry.com
A key feature of terminal alkynes (RC≡CH) is the acidity of the acetylenic proton, which is significantly more acidic than protons in alkenes and alkanes. wikipedia.org Deprotonation with a strong base yields a potent nucleophile known as an acetylide anion (RC≡C:⁻). libretexts.org The alkylation of these acetylides is a powerful method for forming new carbon-carbon bonds, a critical step in building more complex molecular skeletons from simpler precursors. libretexts.org Due to their versatile reactivity, alkynes serve as crucial intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. libretexts.orgyoutube.com
Significance of Phenyl-Substituted Alkyne Systems in Mechanistic and Synthetic Research
The introduction of a phenyl group to an alkyne framework creates a phenyl-substituted alkyne, a class of compounds with unique electronic and steric properties that are extensively utilized in both synthetic and mechanistic studies. The phenyl ring can engage in electronic conjugation with the adjacent alkyne, influencing the electron density and reactivity of the triple bond.
These systems are valuable probes for understanding reaction mechanisms. For instance, the kinetics of hydrogenating phenyl-substituted alkynes like 1-phenyl-1-propyne (B1211112) over specialized catalysts have been studied to develop models for competitive adsorption of the alkyne and hydrogen on catalyst surfaces. researchgate.net Furthermore, by placing different electron-donating or electron-withdrawing substituents on the phenyl ring, researchers can systematically study how electronic effects influence reaction rates and pathways, as seen in Hammett studies of thioboration reactions. nih.gov
Phenyl-substituted alkynes are also prominent substrates in various advanced organic reactions:
Cycloaddition Reactions: Their unique geometry and electronic nature make them excellent partners in cycloaddition reactions to construct complex cyclic and heterocyclic systems. rsc.org
Photochemical Reactions: The phenyl group acts as a chromophore, allowing these molecules to participate in photoinduced reactions. Studies on the photochemistry of bichromophoric molecules containing both a phenyl group and an alkyne reveal pathways for internal photocycloaddition. acs.orgcdnsciencepub.com
Multicomponent Reactions: Phenylacetylenes are frequently employed in multicomponent reactions, where multiple starting materials combine in a single step to form complex products, such as substituted quinolines or triazoles, with high efficiency. rsc.org
The ability to fine-tune both steric and electronic properties via the phenyl group makes these alkynes versatile tools for developing new synthetic methodologies and for gaining fundamental insights into chemical reactivity. nih.govrsc.org
Research Trajectories and Scope Pertaining to 6-Phenyl-2-hexyne in Modern Chemical Science
This compound, with the CAS number 34298-75-4, is an internal alkyne that separates the phenyl and alkyne functionalities by a flexible propyl chain. scbt.com This structural arrangement prevents direct electronic conjugation between the two groups but allows for through-space interactions, making it an ideal model system for studying intramolecular processes between isolated chromophores.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄ | scbt.comthermofisher.com |
| Molecular Weight | 158.24 g/mol | scbt.comthermofisher.com |
| IUPAC Name | hex-4-ynylbenzene | thermofisher.comfishersci.fi |
| Boiling Point | 240.2°C at 760 mmHg | alfa-chemistry.com |
| Density | 0.922 g/cm³ | alfa-chemistry.com |
| Flash Point | 89.5°C | alfa-chemistry.com |
The primary research focus on this compound has been in the field of organic photochemistry. A key study investigated its behavior as a bichromophoric molecule, where the benzene (B151609) ring and the alkyne act as separate light-absorbing units. acs.org Upon irradiation, the molecule undergoes an internal photocycloaddition, demonstrating an intramolecular energy transfer or interaction between the excited phenyl group and the alkyne. acs.org This type of research is fundamental to understanding how energy flows within a single molecule and how such processes can be harnessed to form complex, strained ring systems.
Beyond photochemistry, this compound has been synthesized and used as an authenticated standard in studies of reaction mechanisms, such as the solvolysis of vinyl iodonium (B1229267) salts. oup.com Its well-defined structure serves as a reference point for identifying products in complex reaction mixtures.
| Data Type | Parameter | Value | Source |
|---|---|---|---|
| Mass Spectrometry | Monoisotopic Mass | 158.10954 Da | uni.lu |
| Mass Spectrometry | Predicted [M+H]⁺ | 159.11682 m/z | uni.lu |
| Mass Spectrometry | Predicted [M+Na]⁺ | 181.09876 m/z | uni.lu |
| Chromatography | XlogP | 3.8 | uni.lu |
The scope of research on this compound is therefore highly specialized, centering on its utility as a model compound for exploring fundamental principles of intramolecular photochemical reactions and energy transfer.
Structure
3D Structure
Properties
IUPAC Name |
hex-4-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,4,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQGPSNMZZGRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390654 | |
| Record name | 6-PHENYL-2-HEXYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34298-75-4 | |
| Record name | 6-PHENYL-2-HEXYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-PHENYL-2-HEXYNE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Pathways of 6 Phenyl 2 Hexyne
Photochemical Transformations
The photochemistry of 6-phenyl-2-hexyne is a subject of interest due to its nature as a bichromophoric molecule, where the phenyl ring and the acetylene (B1199291) group can interact upon photoexcitation.
The irradiation of this compound in a hexane (B92381) solution with 254-nm light induces an internal photocycloaddition reaction. acs.org This transformation results in the formation of a single major product, identified as 2-methylbicyclo[6.3.0]undeca-1,3,5,7-tetraene. acs.org The quantum efficiency for this process was determined to be 2.6 x 10⁻³, which is approximately 100 times less efficient than the analogous photocycloaddition observed for 6-phenyl-2-hexene, its alkene counterpart. acs.org The reaction proceeds via the excited singlet state of the phenyl chromophore. acs.org
Table 1: Photochemical Reaction of this compound Use the slider to see the reaction details.
| Feature | Description |
| Reactant | This compound |
| Conditions | 254-nm light, hexane solution |
| Product | 2-methylbicyclo[6.3.0]undeca-1,3,5,7-tetraene |
| Quantum Yield (Φ) | 2.6 x 10⁻³ acs.org |
| Proposed Mechanism | Internal cycloaddition via the phenyl excited singlet state acs.org |
This compound serves as a model compound for studying the photochemistry of bichromophoric molecules where an alkyne and a phenyl group are present but not conjugated. acs.org Research in this area explores intramolecular energy transfer and exciplex formation. acs.orgresearchgate.net In the case of this compound, it was determined that the internal cycloaddition to the benzene (B151609) ring proceeds from the phenyl excited singlet state. acs.org
Further studies revealed that while trans-2-heptene (B81623) has a negligible quenching effect on the cycloaddition reaction, its own isomerization is efficiently sensitized by the phenyl triplets of the this compound. acs.org This observation indicates that intersystem crossing to the triplet state does occur, but the triplet state is not the precursor for the main photocycloaddition product. acs.org The inefficient fluorescence and the photochemical behavior suggest that intramolecular interactions, such as the formation of an exciplex, are key pathways for the deactivation of the excited state. acs.orgresearchgate.net
Internal Photocycloaddition Reactions of this compound
Reduction Reactions
The triple bond in this compound is susceptible to reduction through various methods, leading to the formation of the corresponding alkene or alkane.
Catalytic hydrogenation provides a pathway to selectively reduce the alkyne functionality. Semihydrogenation, which targets the conversion of the alkyne to an alkene, can be achieved with high stereoselectivity using specific catalysts. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a standard method for the syn-addition of hydrogen, which for an internal alkyne like this compound, is expected to produce the Z-alkene (cis-isomer). msu.edu Other modern catalysts, such as palladium nanoparticles modified with organic ligands or supported on materials like silica, have also been developed to achieve high cis-selectivity in alkyne semihydrogenation, for instance with 2-hexyne. rsc.orgresearchgate.net
Complete hydrogenation to the corresponding alkane, 6-phenylhexane, occurs under more forcing conditions or with more active catalysts like palladium on carbon (Pd/C) with hydrogen gas. wikipedia.org
Table 2: Catalysts for Semihydrogenation of Related Alkynes This table shows catalysts used for the semihydrogenation of similar alkynes, indicating the expected selectivity for this compound.
| Alkyne Substrate | Catalyst System | Primary Product | Stereoselectivity |
| 3-Hexyne | Lindlar Catalyst | cis-3-Hexene | Diastereoselective msu.edu |
| 2-Hexyne | Ni-C catalyst | cis-2-Hexene | 96% selectivity rsc.org |
| 2-Hexyne | Pd/SiO₂ with ionic liquid | cis-2-Hexene | High cis-selectivity researchgate.net |
| Phenylacetylene (B144264) | Pd₁/Cu₂O | Styrene | 96.5% selectivity chinesechemsoc.org |
While direct electroreductive cyclization of this compound is not prominently documented, studies on closely related substrates provide insight into potential reaction pathways. Research on the electroreductive cyclization of 6-chloro-1-phenyl-1-hexyne at a mercury cathode in dimethylformamide has been reported. chemchart.comacs.orgacs.org In this system, the reaction is proposed to involve the reduction of the molecule to form a radical anion. This intermediate can then undergo intramolecular cyclization with the loss of the chloride ion. indiana.edu For the related substrate 6-chloro-1-phenyl-1,2-hexadiene, the cyclization leads to products such as benzylidenecyclopentane and (cyclopentenylmethyl)benzene. indiana.edu These findings suggest that suitably functionalized derivatives of phenyl-hexynes can undergo electroreductive cyclization to form five-membered ring systems. acs.orgindiana.edu
The reduction of this compound yields two primary products depending on the reaction conditions.
(Z)-6-Phenyl-2-hexene: This is the alkene product resulting from stereoselective semihydrogenation, typically using a Lindlar catalyst. chegg.comchegg.com It is the cis-isomer where the alkyl groups are on the same side of the double bond.
6-Phenylhexane: This is the fully saturated alkane product resulting from complete hydrogenation, where both the triple bond and the aromatic ring (under harsh conditions) can be reduced. However, standard catalytic hydrogenation typically reduces the alkyne to an alkane, leaving the phenyl ring intact.
The characterization of these products relies on standard spectroscopic methods such as NMR and mass spectrometry to confirm their structure and stereochemistry. nih.gov
Table 3: Characterization of Potential Reduction Products of this compound This table provides basic chemical data for the expected alkene and alkane products.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| (Z)-6-Phenyl-2-hexene | C₁₂H₁₆ | 160.26 | |
| 6-Phenylhexane | C₁₂H₁₈ | 162.27 |
Electroreductive Cyclization Pathways Involving Alkyne Substrates
Oxidation Reactions
The triple bond in this compound is susceptible to oxidation, leading to the formation of various oxygenated products. The outcome of these reactions is highly dependent on the reagents and conditions employed, allowing for the targeted synthesis of diketones or carboxylic acids.
The oxidation of internal alkynes is a well-established method for synthesizing 1,2-dicarbonyl compounds (α-diketones). For this compound, this transformation yields 6-phenylhexane-2,3-dione (B15162932). Various reagents can achieve this, including potassium permanganate (B83412) in neutral conditions, ozone, or ruthenium-based catalysts. organic-chemistry.orglibretexts.orglibretexts.org A combination of potassium persulfate and air has been shown to be effective for the oxidation of various internal alkynes to their corresponding 1,2-diketones in good yields, proceeding through a radical-based mechanism. organic-chemistry.org Another approach involves the use of a palladium catalyst supported on mesoporous ETS-10 zeolite with dimethyl sulfoxide (B87167) (DMSO) as the oxidant. sioc-journal.cn
Further oxidation or specific reaction conditions can lead to the cleavage of the carbon-carbon triple bond, resulting in the formation of carboxylic acids. libretexts.org Strong oxidizing agents like ozone or basic potassium permanganate can cleave the alkyne bond. libretexts.org In the case of this compound, this would be expected to produce acetic acid and 4-phenylbutanoic acid.
Interestingly, the diketone product itself can be a precursor to carboxylic acids. For instance, 6-phenylhexane-2,4-dione, a constitutional isomer of the direct oxidation product, undergoes oxidative cleavage with cerium ammonium (B1175870) nitrate (B79036) (CAN) to exclusively yield 3-phenylpropionic acid. This highlights a potential two-step pathway from the alkyne to a carboxylic acid via a diketone intermediate.
Table 1: Example of Oxidative Cleavage of a β-Diketone Related to this compound
| Starting Material | Reagent | Product | Yield |
| 6-Phenylhexane-2,4-dione | Cerium Ammonium Nitrate (CAN) | 3-Phenylpropionic acid | Not specified, but described as the exclusive product. |
This reaction demonstrates the transformation of a diketone, which could be derived from this compound, into a carboxylic acid.
The selective oxidation of this compound allows for its conversion into different functional groups, representing a key strategy in synthetic chemistry. The choice of oxidant and reaction conditions dictates whether the reaction stops at the diketone stage or proceeds to oxidative cleavage to form carboxylic acids. researchgate.netmasterorganicchemistry.com
For example, iron-catalyzed oxidation of alkynes can be tuned by temperature. At room temperature, using FeCl₃ and an oxidant like hydrogen peroxide, the reaction selectively produces 1,2-diones. researchgate.net By increasing the temperature, the reaction can be shifted towards oxidative cleavage to yield carboxylic acids. researchgate.net This provides a method for selectively converting this compound into either 6-phenylhexane-2,3-dione or a mixture of carboxylic acids.
Another strategy for functional group interconversion involves the hydrosilylation-oxidation of the alkyne. nih.gov A ruthenium-catalyzed hydrosilylation of an alkyne bearing a hydroxyl group can produce a vinylsilane. Subsequent diastereoselective epoxidation and oxidation of this intermediate can lead to the formation of a γ-hydroxy ketone, effectively converting the alkyne into a more complex, oxygenated functional group. nih.gov While not demonstrated specifically for this compound, this methodology represents a powerful pathway for selective functional group interconversion starting from an alkyne.
Formation of Diketones and Carboxylic Acids via Oxidative Processes
Cycloaddition and Annulation Reactions
The triple bond of this compound can participate as a 2π-electron component in various cycloaddition reactions, providing access to complex cyclic and polycyclic structures.
The [2+2+2] cycloaddition is a powerful atom-economical reaction for the synthesis of six-membered rings, typically benzene derivatives. wikipedia.org In this reaction, three alkyne molecules, or a combination of alkynes and other unsaturated molecules like alkenes or nitriles, combine in the presence of a metal catalyst. wikipedia.org For an unsymmetrical internal alkyne like this compound, co-trimerization with two other alkynes can lead to substituted benzene rings.
Transition metals such as cobalt (e.g., CpCo(CO)₂) and rhodium (e.g., Wilkinson's catalyst, [Rh(cod)₂]BF₄) are commonly used to catalyze these transformations. wikipedia.orgrsc.orgbeilstein-journals.org The reaction proceeds through the formation of a metallacyclopentadiene intermediate, which then incorporates the third unsaturated component to form the final cyclic product. wikipedia.org The regioselectivity of the cycloaddition involving unsymmetrical alkynes can be a challenge, potentially leading to a mixture of isomers.
Table 2: Examples of Metal-Catalyzed [2+2+2] Cycloadditions with Internal Alkynes
| Alkyne Component(s) | Catalyst System | Product Type | Ref. |
| Diyne + Alkyne | [Rh(cod)₂]BF₄ / Bidentate Phosphine | Fused Pyrone | beilstein-journals.org |
| Cycloheptatriene + Internal Alkyne | [Rh(COD)Cl]₂ / CuI | Bicyclo[4.2.2]decatriene derivative | rsc.org |
| Diyne + BTMSA | CpCo(CO)₂ | Anthraquinone system | wikipedia.org |
This table illustrates the versatility of [2+2+2] cycloadditions, a reaction type in which this compound could participate as the alkyne component.
This compound can undergo intramolecular photocycloaddition, a pericyclic reaction where the excited benzene ring reacts with the tethered alkyne. dntb.gov.ua Upon direct irradiation, this compound is known to undergo an internal [2+2] photocycloaddition between the phenyl ring and the alkyne moiety. dntb.gov.uabeilstein-journals.org This type of reaction is a meta photocycloaddition, leading to the formation of a complex polycyclic structure. The reaction proceeds from the singlet excited state of the benzene ring, which forms an exciplex with the alkyne before cyclizing. beilstein-journals.org
As a dienophile, the alkyne triple bond of this compound can react with a conjugated diene in a [4+2] Diels-Alder reaction to form a 1,4-cyclohexadiene (B1204751) derivative. libretexts.orgyoutube.com Alkynes are effective dienophiles, and the reaction proceeds similarly to those with alkenes, though the resulting product contains an additional double bond and often has less complex stereochemistry. youtube.comsciforum.net The reactivity in Diels-Alder reactions is typically enhanced by electron-withdrawing groups on the dienophile, a feature not present in this compound. libretexts.orgyoutube.com Nevertheless, the reaction can proceed, often requiring thermal conditions. sciforum.net
Another relevant pericyclic transformation is the hexadehydro-Diels-Alder (HDDA) reaction, where a 1,3-diyne reacts with an alkyne (a "diynophile") to generate a benzyne (B1209423) intermediate, which can be trapped to form complex aromatic products. wikipedia.org
[2+2+2] Cycloadditions and Related Multi-Component Reactions
Metal-Catalyzed Transformations
Beyond cycloadditions, this compound is a substrate for various other metal-catalyzed transformations, including isomerization and coupling reactions.
The isomerization of internal alkynes to other isomers is a significant transformation. Rhodium complexes, for instance, can catalyze the isomerization of unactivated internal alkynes to the corresponding 1,3-dienes. rsc.org This reaction transforms the alkyne into a diene, which can then be used in other reactions, such as a subsequent Diels-Alder reaction. rsc.org Other transition metals like iridium can promote the isomerization of internal alkynes to allenes. nih.gov Furthermore, cobalt catalysts have been shown to effect isomerization of internal alkenes, a process that can be coupled with hydroboration, suggesting that similar cascade processes could be developed starting from internal alkynes. chinesechemsoc.org
Internal alkynes like this compound can also participate in linear codimerization reactions. For example, rhodium catalysts such as RhCl(PPh₃)₃ can catalyze the reaction of internal alkynes with alkyl phenyl ketenes to produce dienones. mdpi.com Ruthenium-catalyzed oxidative annulation reactions between certain aromatic compounds (like 6-aminopurines) and internal alkynes provide a route to complex heterocyclic structures. mdpi.com These reactions often proceed via C-H activation of the aromatic partner followed by insertion of the alkyne. mdpi.comrsc.org
Hydrometallation and Carbometallation Reactivity
Hydrometallation and carbometallation are powerful synthetic methods that involve the addition of a metal-hydride or a metal-carbon bond, respectively, across the carbon-carbon triple bond of an alkyne. wikipedia.orgbeilstein-journals.org These reactions are highly valuable for creating stereodefined alkenyl metals, which can be further functionalized. beilstein-journals.orgkyoto-u.ac.jp
Hydrometallation: This class of reactions introduces a hydrogen and a metal atom to the alkyne. A common example is hydroboration, which typically utilizes reagents like dialkylboranes (R₂BH) such as disiamylborane (B86530) or 9-BBN. masterorganicchemistry.com For terminal alkynes, hydroboration exhibits anti-Markovnikov selectivity, with the boron atom adding to the less substituted carbon. masterorganicchemistry.com Subsequent oxidation can convert the resulting vinylborane (B8500763) into aldehydes or ketones. masterorganicchemistry.com
Carbometallation: This process involves the addition of an organometallic reagent across the alkyne, forming a new carbon-carbon bond and a carbon-metal bond. wikipedia.orgbeilstein-journals.org The stereochemical outcome of carbometallation, either syn or anti addition, is dependent on the specific metal and reaction conditions. wikipedia.org
Carboalumination: Often catalyzed by zirconocene (B1252598) dichloride, this reaction typically employs trialkylaluminum reagents. wikipedia.org It generally proceeds via syn-addition. nih.gov
Carbocupration: This reaction uses organocopper reagents and usually results in syn-addition, though the regioselectivity can be influenced by nearby functional groups. beilstein-journals.org
Carbolithiation: Involving organolithium reagents, this reaction is a powerful tool for forming carbon-carbon bonds, as demonstrated in a key step of an alternative synthesis of tamoxifen. wikipedia.org
Carbomagnesiation and Carbozincation: These reactions utilize Grignard reagents (organomagnesium) and organozinc compounds, respectively, expanding the toolkit for alkyne functionalization. wikipedia.orgkyoto-u.ac.jp
The regioselectivity of these additions to unsymmetrical alkynes like this compound is influenced by electronic and steric factors of both the alkyne and the metallating agent. beilstein-journals.org
Cross-Coupling Reactions Utilizing this compound as a Coupling Partner
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound as a direct coupling partner are not extensively detailed in the provided results, the reactivity of its derivatives or analogous structures in common cross-coupling reactions can be inferred. For instance, vinyl halides or triflates derived from this compound could participate in well-known palladium-catalyzed reactions. libretexts.org
Common cross-coupling reactions include:
Suzuki Reaction: Couples an organoboron compound with a halide or triflate. libretexts.orgbeilstein-journals.orgmdpi.com
Sonogashira Reaction: Joins a terminal alkyne with a vinyl or aryl halide. libretexts.org
Stille Reaction: Involves the reaction of an organotin compound with a halide. libretexts.org
Heck Reaction: Forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. libretexts.org
A study on 6-halo-1-hexene derivatives demonstrates sequential cyclization and cross-coupling with Grignard reagents, highlighting the potential for complex molecule synthesis starting from related structures. kyoto-u.ac.jp
Investigation of Alkyne Activation by Lewis Acid Catalysts, including Platinum(II) Complexes
Lewis acids can activate alkynes toward nucleophilic attack. 140.122.64acs.orggoogle.com This activation is crucial for various transformations, including additions and cyclizations. acs.orgmarquette.edu Platinum(II) complexes have emerged as effective catalysts for alkyne functionalization. amazonaws.comacs.orgnih.govacs.orgkoreascience.kr
Dicationic platinum(II) complexes can activate alkynes like acetylene for hydroarylation, where an arene adds across the triple bond. acs.org The mechanism is proposed to be a Friedel-Crafts type, proceeding through a vinylplatinum intermediate. acs.org Computational and experimental studies suggest that the combination of amine and π-Lewis acid catalysts, such as Pt(II) complexes, could facilitate intermolecular additions of ketones to internal alkynes like this compound, although catalyst-catalyst interactions can sometimes hinder the desired reaction. amazonaws.com
Research has shown that photochemically induced cyclometalation reactions can occur with platinum(II) precursors and ligands like 6-phenyl-2,2'-bipyridine, leading to the formation of cyclometalated Pt(II) complexes. nih.govacs.org
Rearrangement Reactions
Under certain conditions, the carbon skeleton of this compound and related acetylenic systems can undergo rearrangements, often proceeding through cationic intermediates.
Isomerization Mechanisms of Acetylenes and Related Systems
The isomerization of alkynes can lead to the formation of allenes or conjugated dienes. For example, during the solvolysis of (E)- and (Z)-2-methyl-5-phenyl-1-pentenyl(phenyl)iodonium tetrafluoroborate (B81430), this compound was observed as one of the rearranged products, alongside 6-phenyl-1,2-hexadiene and 6-phenyl-2,3-hexadiene. oup.com This indicates that under the reaction conditions, isomerization between the alkyne and its corresponding allene (B1206475) isomers is possible. The interconversion likely proceeds through cationic intermediates where hydride shifts can occur. oup.comwikipedia.org
Solvolysis-Induced Rearrangements and Vinylic Cation Intermediates
Vinylic cations are high-energy intermediates that can be formed during the solvolysis of suitable vinyl derivatives. wikipedia.org These cations are prone to rearrangement reactions. wikipedia.orgthenelsonlab.com
The solvolysis of 2-methyl-5-phenyl-1-pentenyl(phenyl)iodonium tetrafluoroborate serves as a relevant model. oup.com In this reaction, heterolysis leads to the formation of a vinylic cation. oup.comwikipedia.org This intermediate can then undergo several transformations, including attack by the solvent or rearrangement. The formation of 6-phenyl-2-hexanone and 6-phenyl-3-hexanone as products, alongside this compound, points to the involvement of vinylic cation intermediates that rearrange via hydride and alkyl shifts. oup.com Theoretical calculations support the rapid interconversion between secondary vinylic cations through 1,2-hydride shifts. oup.com The formation of a primary vinylic cation is also suggested as a possibility in less nucleophilic solvents. oup.com
The table below summarizes the products observed from the solvolysis of (E)-2-methyl-5-phenyl-1-pentenyl(phenyl)iodonium tetrafluoroborate in acetic acid, illustrating the variety of rearranged structures that can arise from vinylic cation intermediates.
| Product | Product Type |
|---|---|
| {{ item.product }} | {{ item.type }} |
Data derived from the solvolysis of (E)-2-methyl-5-phenyl-1-pentenyl(phenyl)iodonium tetrafluoroborate. oup.com
Table of Compounds
| Compound Name |
|---|
| {{ item.name }} |
Spectroscopic Characterization and Structural Elucidation of 6 Phenyl 2 Hexyne
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). jeolusa.com It provides detailed insights into the molecular framework, including the connectivity and spatial arrangement of atoms. researchgate.net
The ¹H NMR spectrum of 6-phenyl-2-hexyne provides a map of all hydrogen atoms within the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the signal's multiplicity (e.g., singlet, triplet) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.
For this compound, the expected signals are:
Aromatic Protons: The five protons on the phenyl group are expected to appear as a multiplet in the range of δ 7.10–7.35 ppm.
Benzylic Protons (H-6): The two protons on the carbon adjacent to the phenyl ring are anticipated to produce a triplet at approximately δ 2.75 ppm.
Aliphatic Protons (H-4, H-5): The protons on carbons 4 and 5 form a more complex system. The H-4 protons, being adjacent to the alkyne, would likely appear as a multiplet around δ 2.25 ppm. The H-5 protons would also be a multiplet, estimated around δ 1.85 ppm.
Methyl Protons (H-1): The three protons of the methyl group attached to the alkyne are expected to show a triplet around δ 1.80 ppm due to coupling with the H-4 protons. chemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Phenyl-H | 7.10 - 7.35 | Multiplet (m) | 5H |
| H-6 | ~2.75 | Triplet (t) | 2H |
| H-4 | ~2.25 | Multiplet (m) | 2H |
| H-5 | ~1.85 | Multiplet (m) | 2H |
| H-1 | ~1.80 | Triplet (t) | 3H |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals for this compound would include those for the aromatic ring, the internal alkyne carbons, and the aliphatic chain.
Aromatic Carbons: The phenyl ring carbons typically resonate between δ 125–142 ppm. The signal for the carbon attached to the alkyl chain (ipso-carbon) is distinct from the ortho, meta, and para carbons.
Alkyne Carbons (C-2, C-3): The two carbons of the C≡C triple bond are characteristically found in the δ 75–90 ppm region.
Aliphatic Carbons: The benzylic carbon (C-6) is expected around δ 35 ppm, while the other methylene (B1212753) carbons (C-4, C-5) and the methyl carbon (C-1) would appear further upfield. beilstein-journals.org
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) (Predicted) |
| Phenyl (C-ipso) | ~141 |
| Phenyl (C-ortho, C-meta, C-para) | 126 - 129 |
| C-2 / C-3 (Alkyne) | 75 - 90 |
| C-6 (Benzylic) | ~35 |
| C-5 | ~30 |
| C-4 | ~19 |
| C-1 (Methyl) | ~4 |
While 1D NMR spectra provide foundational data, complex structures often require advanced 2D NMR techniques for complete and unambiguous assignment. These methods reveal correlations between nuclei, allowing the molecular puzzle to be pieced together with certainty. grinnell.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of adjacent protons. For this compound, cross-peaks would be observed between the protons on C-4 and C-5, and between C-5 and C-6, confirming the structure of the hexyl chain. grinnell.edu
HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. grinnell.edu It would definitively link the proton signals in Table 1 to the carbon signals in Table 2 (e.g., the signal at ~2.75 ppm to the carbon at ~35 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is critical for connecting molecular fragments. grinnell.edu For this compound, key HMBC correlations would include signals from the methyl protons (H-1) to the alkyne carbons (C-2 and C-3), and from the benzylic protons (H-6) to the ipso-carbon of the phenyl ring, thus connecting all parts of the molecule. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pearson.com
The IR spectrum of this compound is characterized by absorptions corresponding to its phenyl group and its internal alkyne.
Alkyne Moiety: Internal alkynes feature a carbon-carbon triple bond (C≡C) stretching vibration in the range of 2100–2260 cm⁻¹. libretexts.org However, the intensity of this absorption is highly dependent on the symmetry of the alkyne; for a near-symmetrically substituted internal alkyne, the peak can be very weak or even absent. chegg.comchegg.com As this compound is an internal alkyne, it will not show the strong, sharp ≡C-H stretch at ~3300 cm⁻¹ that is characteristic of terminal alkynes. pearson.com
Aromatic Moiety: The phenyl group gives rise to several characteristic peaks. These include =C-H stretching absorptions just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) and C=C ring stretching ("breathing") vibrations in the 1450–1600 cm⁻¹ region. libretexts.org Additionally, strong absorptions from C-H out-of-plane bending can be seen in the 690-900 cm⁻¹ range, which can help confirm the substitution pattern of the aromatic ring. libretexts.org
Aliphatic Moieties: The spectrum will also contain C-H stretching absorptions for the sp³-hybridized carbons of the alkyl chain in the 2850–2960 cm⁻¹ region. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3020 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Alkyne C≡C | Stretch | 2100 - 2260 | Weak to Absent |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium |
| Aromatic C-H | Out-of-plane Bend | 690 - 770 | Strong |
The use of in situ IR spectroscopy, often with attenuated total reflection (ATR) probes like ReactIR, allows for the real-time monitoring of chemical reactions. pnas.orgmt.com This powerful analytical tool tracks the concentration of reactants, intermediates, and products by observing changes in their characteristic IR absorption bands as the reaction progresses. mdpi.com
For reactions involving this compound, in situ IR could provide valuable mechanistic and kinetic data. For instance, in a catalytic hydrogenation reaction converting the alkyne to an alkene and then an alkane, the following could be observed:
The disappearance of the weak C≡C stretching band between 2100–2260 cm⁻¹.
The transient appearance and subsequent disappearance of a C=C stretching band around 1650 cm⁻¹ corresponding to the intermediate, 6-phenyl-2-hexene.
The simultaneous changes in the C-H stretching region as sp-hybridized carbons are converted to sp² and finally to sp³-hybridized carbons.
This approach has been successfully used to monitor other alkyne reactions, such as strain-promoted azide-alkyne cycloadditions (SPAAC), where the reaction rate can be determined by tracking the decay of the azide (B81097) absorption band around 2100 cm⁻¹. d-nb.infonih.gov Such continuous monitoring provides a comprehensive understanding of reaction kinetics and pathways without the need for offline sampling and analysis. mdpi.com
Vibrational Spectroscopic Analysis of Alkyne and Aromatic Moieties
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information helps in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org
Electron Ionization (EI) Mass Spectrometry for Fragmentation Pattern Analysis
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). uni-saarland.de This process results in the formation of a molecular ion (M•+), which is a radical cation. uni-saarland.degatech.edu The excess energy imparted to the molecular ion often causes it to break apart into smaller, characteristic fragment ions. uni-saarland.degatech.edu The analysis of these fragments provides a "fingerprint" that aids in structural elucidation. savemyexams.com
For this compound (C₁₂H₁₄), the molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Alkynes, similar to alkenes, often exhibit a distinct molecular ion peak. wikipedia.org The fragmentation of the hexynyl chain and the phenyl group follows predictable pathways. Aromatic hydrocarbons are known to show strong molecular ion peaks due to their stable structures. libretexts.org
The most characteristic fragmentation for compounds containing a benzyl (B1604629) moiety (a phenyl group attached to a CH₂) is the cleavage of the bond beta to the aromatic ring, leading to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum. Other significant fragmentation pathways involve cleavages at different points along the alkyl chain.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 158 | [C₁₂H₁₄]⁺ | C₁₂H₁₄ | Molecular Ion (M•+) |
| 143 | [M - CH₃]⁺ | C₁₁H₁₁ | Loss of a methyl radical from the alkyne terminus. |
| 115 | [M - C₃H₇]⁺ | C₉H₇ | Cleavage of the propyl group from the chain. |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion; often the base peak due to its high stability. |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, from loss of the hexynyl chain. |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
While conventional mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) can measure m/z values to a very high degree of accuracy (typically within 0.0005 amu). openstax.org This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing it from other molecules that may have the same nominal mass (isobars). openstax.org
The molecular formula of this compound is C₁₂H₁₄. Using the exact masses of the most abundant isotopes (¹²C = 12.00000 amu, ¹H = 1.00783 amu), the precise monoisotopic mass can be calculated. openstax.org An HRMS instrument can verify this exact mass, confirming the elemental formula and ruling out other possibilities. uni-saarland.deresearchgate.net For example, a compound like C₁₁H₁₀O would have the same nominal mass of 158 amu but a different exact mass.
Table 2: HRMS Data for Distinguishing Isobaric Compounds
| Molecular Formula | Compound Name | Nominal Mass (amu) | Exact Monoisotopic Mass (amu) |
|---|---|---|---|
| C₁₂H₁₄ | This compound | 158 | 158.10955 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. It is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-electron systems. msu.edu
Electronic Absorption Properties and Conjugation Effects
The structure of this compound contains two chromophores: the phenyl group and the carbon-carbon triple bond. The interaction between these groups influences the compound's UV-Vis spectrum. The absorption of UV light in these systems is primarily due to π → π* electronic transitions, where an electron is excited from a bonding π orbital to an antibonding π* orbital. masterorganicchemistry.com
The phenyl ring itself has characteristic absorptions. However, when a chromophore like an alkyne is attached to the phenyl ring, the π systems can conjugate. This conjugation extends the delocalized electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). msu.edu According to the relationship ΔE = hc/λ, a smaller energy gap (ΔE) results in absorption at a longer wavelength (λ). msu.edu This shift to a longer wavelength is known as a bathochromic or red shift. msu.eduutoronto.ca Therefore, this compound is expected to show absorption at a longer wavelength compared to non-conjugated phenyl or alkyne compounds alone. The extension of conjugation generally leads to both bathochromic shifts and an increase in molar absorptivity (hyperchromic effect). utoronto.cayoutube.com Studies on phenylalkynes confirm that the juxtaposition of the alkyne and aromatic rings leads to electronic delocalization, which modifies their electronic properties. researchgate.net
Table 3: Typical UV Absorption Maxima (λmax) for Related Chromophores
| Compound | Chromophore System | Typical λmax (nm) | Type of Transition |
|---|---|---|---|
| Benzene (B151609) | Phenyl ring | ~255 | π → π* |
| 2-Hexyne | Isolated Alkyne | < 200 | π → π* |
Spectroscopic Investigations of Environmental Factors on Related Systems
The electronic absorption spectrum of a conjugated molecule can be influenced by its environment, particularly the solvent. slideshare.net This phenomenon, known as solvatochromism, describes the shift in the position, and sometimes the intensity, of absorption bands when the solvent is changed. nih.govtaylorandfrancis.com These shifts occur because solvents of different polarities can stabilize the electronic ground state and the excited state of the solute molecule to different extents. youtube.comnih.gov
For π → π* transitions in conjugated systems like phenylalkynes, polar solvents often cause a bathochromic (red) shift. youtube.com This is because the excited state is typically more polar than the ground state and is therefore stabilized more by polar solvents, reducing the energy gap for the transition. youtube.com The choice of solvent can thus shift the absorption peak to longer or shorter wavelengths depending on the specific interactions between the solvent and the chromophore. smacgigworld.com
Other environmental factors can also affect UV-Vis spectra:
Temperature: Lowering the temperature can lead to sharper, more resolved absorption bands as it reduces the population of higher vibrational and rotational energy states. slideshare.netsmacgigworld.com
pH: For compounds with acidic or basic functional groups, changes in pH can alter the ionization state of the molecule, which in turn can significantly change the conjugation and the resulting absorption spectrum. youtube.comsmacgigworld.com While this compound itself is not ionizable, this is a critical factor for related aromatic compounds like phenols or anilines. youtube.comsmacgigworld.com
These environmental effects highlight the importance of standardizing conditions when measuring and comparing UV-Vis spectra. The appearance of fine structure in the spectrum, often seen in highly conjugated systems, can also be solvent-dependent. msu.eduutoronto.ca
Theoretical and Computational Chemistry of 6 Phenyl 2 Hexyne
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT methods calculate the electron density to determine the energy and other properties of a system, balancing computational cost with accuracy.
Geometry optimization is a fundamental DFT procedure that locates the minimum energy structure of a molecule, corresponding to its most stable three-dimensional arrangement. For 6-Phenyl-2-hexyne, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its ground state conformation. While specific experimental crystal structures may not be available, DFT calculations can provide these parameters with high precision. nih.govmdpi.com The process iteratively adjusts the atomic coordinates until the forces on each atom are negligible, resulting in a stable, optimized geometry. mdpi.com
Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be extracted. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity, with the HOMO indicating its ability to donate electrons and the LUMO its ability to accept them.
In studies involving related systems, DFT calculations have been employed to determine key geometrical and electronic parameters. For instance, calculations on similar aromatic compounds have successfully predicted bond lengths and angles that are in good agreement with experimental X-ray diffraction data. nih.govmdpi.com
Table 1: Representative Optimized Geometrical Parameters for an Alkyl-Aromatic Structure (Illustrative) This table is illustrative of typical data obtained from DFT geometry optimization and does not represent experimentally verified data for this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C(ar)-C(ar) | ~1.39 Å |
| C(ar)-C(alkyl) | ~1.51 Å | |
| C-C (alkyl) | ~1.54 Å | |
| C≡C (alkyne) | ~1.21 Å | |
| C-H (aromatic) | ~1.09 Å | |
| C-H (aliphatic) | ~1.10 Å | |
| Bond Angles | C-C-C (benzene ring) | ~120° |
| C-C-C (alkyl chain) | ~112° | |
| C-C≡C (alkyne) | ~178° |
DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, enabling the elucidation of detailed reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation barrier of the reaction. rsc.org
For this compound, computational studies have explored its reactivity as an electrophile in catalytic C-C bond-forming reactions. marquette.edu In one such study, DFT calculations were used to investigate the addition of a ketone-derived enamine to this compound, activated by a platinum(II) catalyst. marquette.edu The calculations, performed using the B3PW91 functional, predicted the thermodynamics of key reaction steps. marquette.edu For example, the complexation of this compound to a (t-Bu-PyBOX)-Pt²⁺ complex was found to be exergonic. marquette.edu
These computational models can assess the viability of different reaction pathways and predict product selectivity by comparing the activation energies of competing transition states. mdpi.com For instance, research on dual amine/π-Lewis acid catalysis showed that DFT could predict whether a desired C-C bond formation is more favorable than potential catalyst-poisoning pathways. marquette.edu The calculated free energy changes (ΔG) provide a quantitative measure of the spontaneity of reaction steps. marquette.edu
Table 2: Calculated Free Energy Changes (ΔG) for a Catalytic Reaction Involving this compound Data sourced from a DFT study on the complexation of alkynes with a (t-Bu-PyBOX)-Pt²⁺ catalyst in DCM solvent. marquette.edu
| Reactant | Catalyst System | Process | ΔG (kcal/mol) |
| This compound | (t-Bu-PyBOX)-Pt²⁺ | Complexation | -3.7 |
| Acetylene (B1199291) | (t-Bu-PyBOX)-Pt²⁺ | Complexation | -11.5 |
Theoretical calculations can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. DFT methods are widely used to compute NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. nih.gov
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical spectra can be generated that often show excellent correlation with experimental data, helping to assign complex spectra.
Vibrational Spectroscopy: DFT calculations can determine the vibrational frequencies and corresponding normal modes of a molecule. researchgate.net These computed frequencies correspond to the absorption bands seen in IR and Raman spectra. Although calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve better agreement, making them highly useful for vibrational peak assignment. nih.gov
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the energies of electronic transitions. nih.gov This allows for the prediction of the λ_max_ values in a UV-Vis spectrum, corresponding to transitions from occupied to unoccupied molecular orbitals. Analysis of the orbitals involved in these transitions provides insight into their nature (e.g., π→π* or n→π*).
While specific DFT-predicted spectra for this compound are not prominently featured in the surveyed literature, the established methodologies are fully applicable to this molecule. nih.govmdpi.com
Computational Elucidation of Reaction Mechanisms and Transition States
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a computational "microscope" for observing the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, molecular motion, and interactions with the environment, such as a solvent. mdpi.com
The flexible four-carbon chain linking the phenyl ring and the alkyne group in this compound allows it to adopt numerous conformations. MD simulations are ideally suited to explore this conformational landscape. nih.gov By simulating the molecule over a period of nanoseconds or longer, it is possible to observe transitions between different low-energy conformations and determine their relative populations. researchgate.net
These simulations can reveal the dynamic nature of the molecule, such as the rotation around single bonds and the flexibility of the alkyl chain. nih.gov The phenyl group, due to its size, can significantly influence the preferred conformations through steric interactions. nih.gov Studies on similar flexible molecules, like phenyl polysiloxanes, have shown that interactions between phenyl groups can dictate the equilibrium of conformations and the dynamics of their transitions. nih.gov
Chemical reactions and molecular properties are often profoundly influenced by the solvent. researchgate.net MD simulations can explicitly model the surrounding solvent molecules, providing a realistic depiction of solute-solvent interactions. This explicit treatment is crucial for understanding phenomena like the formation of solvent shells and specific hydrogen bonding that implicit solvent models cannot capture. frontiersin.org
Simulations can show how the solvent affects the conformational equilibrium of this compound by stabilizing certain conformers over others. frontiersin.org Furthermore, MD can shed light on how solvents influence reactivity. Solvents can impact reaction rates by differentially stabilizing the reactants and the transition state, or by directly participating in the reaction mechanism. researchgate.net By running simulations of the molecule in different solvents, one can gain a molecular-level understanding of how the solvent environment modulates its structure and potential reactivity. researchgate.net
Conformational Analysis and Dynamic Behavior
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable for future biological studies)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a correlation between the chemical structures of compounds and their biological activities. fortunejournals.com These models are built by finding a mathematical relationship between calculated molecular properties (descriptors) and experimentally measured activities, such as enzyme inhibition or cytotoxicity. bigchem.eu While no specific QSAR models have been published for this compound, the principles of QSAR can be applied to guide future research into its potential biological effects.
The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. osdd.net For a molecule like this compound, these descriptors would fall into several categories, including constitutional, physicochemical, and electronic, among others. A hypothetical QSAR study would involve synthesizing a series of analogs of this compound, measuring their biological activity for a specific endpoint, and correlating that activity with their calculated descriptors. bigchem.eu The resulting model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. fortunejournals.com
Table 2: Potential Molecular Descriptor Classes for QSAR Analysis of this compound
| Descriptor Class | Description | Examples | Source |
|---|---|---|---|
| Constitutional | Based on the molecular formula and atom counts. | Molecular Weight, Heavy Atom Count, Number of Rings. | fortunejournals.comosdd.net |
| Physicochemical | Describe properties like lipophilicity and polarity. | LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA). | bigchem.euresearchgate.net |
| Topological | Based on the 2D representation (graph) of the molecule. | Rotatable Bond Count, Topological Indices (e.g., Wiener, Randić). | bigchem.euosdd.net |
| Electronic | Describe the electronic environment of the molecule. | Dipole Moment, HOMO/LUMO energies, Partial Charges. | fortunejournals.comresearchgate.net |
| Geometrical (3D) | Based on the 3D conformation of the molecule. | Molecular Surface Area, Molecular Volume, Collision Cross Section (CCS). | bigchem.euosdd.net |
Future Research Directions and Emerging Trends in 6 Phenyl 2 Hexyne Chemistry
Exploration of Novel Catalytic Systems for Stereoselective Transformations
A primary focus of future research is the development of innovative catalytic systems that can control the stereochemical outcome of reactions involving the triple bond of 6-phenyl-2-hexyne. The ability to selectively produce cis or trans alkenes, or to introduce chirality in subsequent transformations, is crucial for applications in pharmaceuticals and materials science.
Recent advancements have highlighted the potential of various transition metals for the stereodivergent functionalization of alkynes. rsc.org Research is moving beyond traditional catalysts to explore systems that offer tunable selectivity based on subtle changes in reaction conditions, ligands, or additives.
Cobalt and Nickel Catalysis: Cobalt-catalyzed systems are emerging as powerful tools for the transfer hydrogenation of alkynes, where the choice of a carefully designed catalyst can steer the reaction to selectively form either the trans or cis-alkene product. rsc.org Similarly, nickel catalysis is being investigated for stereoselective alkyne transformations, contributing to a growing toolbox for chemists. rsc.org
Palladium-Based Systems: Palladium catalysts remain central to alkyne chemistry. Future work will likely focus on bimetallic palladium catalysts and those with novel chiral ligands to induce high levels of asymmetry in reactions. luc.edu The development of palladium-catalyzed difunctionalization of internal alkynes, where two new functional groups are added across the triple bond, is an area of active investigation. rsc.org For instance, the semi-reduction of internal alkynes to cis-alkenes can be achieved with high selectivity using zwitterionic Pd₃⁺ complexes, bridging the gap between homogeneous and heterogeneous catalysis. acs.org
Stereodivergent Approaches: A significant trend is the design of catalytic systems where the stereochemical outcome can be switched by modifying a single parameter. For example, a bis-pyridyl diamine (PDI) di-Co(III) complex has been shown to switch stereoselectivity between E- and Z-alkenes simply by modulating the concentration of water in the reaction. rsc.org This level of control is highly desirable for streamlining the synthesis of geometric isomers from a common precursor like this compound.
The table below summarizes representative catalytic systems being explored for stereoselective alkyne transformations, which could be applied to this compound.
| Catalyst System | Transformation | Key Feature | Reference |
|---|---|---|---|
| Bis-pyridyl diamine (PDI) di-Co(III) complex | Semi-hydrogenation | Switches between E- and Z-alkene products based on water concentration. | rsc.org |
| Pd(acac)₂ with MAD additive | Hydrosilylation | Reverses reactivity to favor the cis-product. | rsc.org |
| Zwitterionic Pd₃⁺ complexes | Semi-reduction | Efficiently produces cis-alkenes from internal alkynes under solvent-free conditions. | acs.org |
| Bimetallic homogeneous catalysts with chiral ligands | Asymmetric Synthesis | Expected to provide high chiral induction. | luc.edu |
Integration of this compound into Flow Chemistry and Automation Platforms
The synthesis and derivatization of molecules like this compound are being revolutionized by the adoption of flow chemistry and automated synthesis platforms. vapourtec.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and the potential for high-throughput experimentation. vapourtec.commpg.de
Automated flow chemistry systems integrate pumps, reactors, analytical tools, and intelligent software to enable unattended operation. vapourtec.com This is particularly powerful for:
Reaction Optimization: Key parameters such as temperature, pressure, residence time, and reagent concentration can be systematically varied to quickly identify optimal conditions for reactions involving this compound. vapourtec.com
Library Synthesis: Automated platforms can execute hundreds of reactions in a single run, enabling the rapid synthesis of a large library of this compound derivatives for screening in drug discovery or materials science. vapourtec.com
Continuous Manufacturing: Once a reaction is optimized, flow chemistry allows for a seamless transition to continuous manufacturing, ensuring consistent product quality and potentially reducing production costs. vapourtec.com
A typical automated flow system consists of modular components, including various reactor types (e.g., coiled tubing, packed-bed reactors), mixing units, temperature controllers, and automated valves, all orchestrated by a central software platform. vapourtec.commpg.de The integration of such systems will allow researchers to explore the chemical space around this compound with unprecedented speed and efficiency.
Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring
Understanding the intricate details of a chemical reaction, including the behavior of the catalyst and the formation of transient intermediates, is critical for rational process improvement. rsc.org A major emerging trend is the use of advanced spectroscopic techniques for the in situ and operando monitoring of reactions involving this compound. These methods provide a real-time window into the reaction as it happens. rsc.orgacs.org
Vibrational Spectroscopy (IR and Raman): In situ Infrared (IR) and Raman spectroscopy are powerful tools for monitoring changes in molecular structure. rsc.org Attenuated Total Reflection (ATR-IR) probes can be inserted directly into a reaction vessel to track the concentrations of reactants, products, and key catalyst species, such as metal carbonyls, in real-time. acs.org Raman spectroscopy is also valuable, for instance, in monitoring copper-catalyzed "click" reactions involving alkynes. beilstein-journals.org
Nuclear Magnetic Resonance (NMR): In situ NMR spectroscopy provides detailed structural information and can be used to elucidate reaction mechanisms and identify active catalytic species. rsc.org
Mass Spectrometry (MS): Real-time monitoring by mass spectrometry allows for the tracking of reaction progress and the detection of reactive intermediates. researchgate.net Techniques using ambient ionization, such as low-temperature plasma (LTP) probes, can analyze the reaction mixture directly without sample pretreatment, offering a rapid and convenient method for online monitoring. researchgate.net
These operando studies, where the catalyst is monitored under actual working conditions, are crucial for understanding deactivation pathways and for the rational design of more robust and efficient catalytic processes for the transformation of this compound. rsc.org
Bio-Inspired Synthesis and Biocatalytic Approaches
In the quest for more sustainable and selective chemical manufacturing, bio-inspired synthesis and biocatalysis are gaining significant traction. georgiasouthern.eduacsgcipr.org This trend involves using enzymes or whole-cell systems to perform chemical transformations that are often challenging to achieve with traditional synthetic methods. georgiasouthern.edu The application of biocatalysis to alkyne chemistry, including substrates like this compound, is a promising frontier.
Key research directions include:
Enantioselective Reductions: Enzymes such as alcohol dehydrogenases and ketoreductases (KREDs) are being explored for the highly enantioselective reduction of ketones containing an alkyne moiety. georgiasouthern.edu These biocatalysts operate under mild conditions and can produce chiral alcohols with excellent enantiomeric excess (>99% ee), which are valuable intermediates in pharmaceutical synthesis. georgiasouthern.edu
Enzyme Discovery: The field of metagenomics, which involves sequencing genetic material directly from environmental samples, is being used to discover novel enzymes with unique catalytic activities. ucl.ac.uk This approach expands the biocatalytic toolbox, potentially yielding enzymes capable of performing new transformations on substrates like this compound. ucl.ac.uk
Artificial Biocatalytic Cascades: Researchers are designing artificial multi-enzyme cascades where enzymes from different organisms are combined in a one-pot process to carry out complex, multi-step syntheses. nih.govacs.org Such a strategy could be envisioned to convert a simple, readily available precursor into a complex derivative of this compound in a single, efficient operation. nih.gov
The superiority of biocatalytic reactions often lies in their enhanced regio- and enantioselectivity, operation under mild aqueous conditions, and their nature as a green chemistry alternative to methods that use toxic heavy metals. georgiasouthern.edu
Computational Design of New Reactions and Molecular Architectures
Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and evaluation of new reactions and molecular structures before they are attempted in the lab. researchgate.netrsc.org This predictive power is being increasingly applied to the chemistry of alkynes.
Mechanism and Catalyst Elucidation: Density Functional Theory (DFT) calculations are used to model reaction pathways, calculate activation energies, and understand the intricate interactions between a catalyst and a substrate. marquette.edu For example, DFT calculations have been performed to investigate the complexation of this compound with a pyridine-bis(oxazoline)-Pt(II) catalyst as part of the design of a dual catalyst system. marquette.edu These calculations can predict the feasibility of a proposed reaction and identify potential catalyst poisoning pathways. marquette.edu
Ligand and Catalyst Design: Computational methods are employed to design novel chiral ligands or catalysts with enhanced selectivity and activity. researchgate.net By building a computational model, researchers can systematically evaluate different ligand structures and identify promising candidates for experimental validation, accelerating the development cycle. researchgate.netrsc.org
Predicting Reactivity: Electronic structure calculations can be used to triage potential substrates and predict their ability to undergo specific transformations. rsc.org This computational screening helps focus experimental efforts on the most promising avenues for developing new reactions with this compound.
This synergy between computational prediction and experimental validation represents a powerful paradigm for discovering and optimizing the next generation of chemical transformations.
Q & A
Q. What are the established synthetic routes for 6-Phenyl-2-hexyne, and how can purity be optimized?
Methodological Answer:
- Alkynylation Strategies : Use Sonogashira coupling between phenylacetylene and 1-bromo-2-pentyne under Pd/Cu catalysis. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
- Purification : Employ silica gel column chromatography (eluent: hexane) followed by recrystallization in ethanol to achieve >95% purity. Confirm purity via GC-MS (retention time ~8.2 min, m/z 158 [M+] characteristic fragment) .
- Critical Step : Ensure anhydrous conditions to prevent alkyne hydration.
| Key Synthetic Parameters |
|---|
| Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) |
| Solvent: THF, reflux (65°C) |
| Reaction Time: 12–16 hours |
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- 1H NMR : Look for a triplet at δ 1.8–2.1 ppm (protons adjacent to alkyne) and aromatic protons (δ 7.2–7.4 ppm) .
- 13C NMR : Alkyne carbons appear at δ 70–85 ppm; phenyl carbons at δ 125–140 ppm.
- IR Spectroscopy : Sharp peak at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .
- Validation : Cross-reference with PubChem data (InChI Key: YZRXRLLRSPQHDK-UHFFFAOYSA-N) .
Q. How should researchers design a stability study for this compound under varying storage conditions?
Methodological Answer:
- Variables : Test thermal stability (25°C, 40°C), light exposure (UV vs. dark), and humidity (0–80% RH) over 30 days.
- Analysis : Use HPLC to quantify degradation products (e.g., hydration to ketone derivatives) .
- Best Practices : Store in amber vials under inert gas (argon) at –20°C for long-term stability .
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats.
- Ventilation : Conduct reactions in a fume hood due to volatile alkyne intermediates.
- Waste Disposal : Quench residual alkyne with aqueous CuSO₄ before disposal .
Advanced Research Questions
Q. How can computational chemistry predict the regioselectivity of this compound in cycloaddition reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO-LUMO gaps). Predict preference for [2+2] vs. [4+2] cycloaddition .
- Software : Utilize Gaussian or ACD/Labs Percepta for thermodynamic stability comparisons.
| Computational Parameters |
|---|
| Basis Set: 6-31G(d) |
| Solvent Model: PCM (THF) |
| Energy Threshold: ±5 kcal/mol |
Q. What mechanistic insights explain contradictory catalytic efficiency in alkyne functionalization?
Methodological Answer:
- Kinetic Studies : Perform time-resolved NMR to identify intermediates.
- Isotope Labeling : Use deuterated substrates to trace proton transfer steps.
- Contradiction Resolution : Compare ligand effects (e.g., PPh₃ vs. Xantphos) on Pd catalyst turnover .
Q. How to resolve discrepancies in reported reaction yields for this compound derivatives?
Methodological Answer:
- Reproducibility Checklist :
Verify substrate purity (HPLC).
Standardize catalyst loading (mol% Pd/Cu).
Q. What strategies optimize enantioselective synthesis using this compound as a building block?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
